7-Chloro-3-(chloromethyl)-1,2-benzoxazole
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Overview
Description
7-Chloro-3-(chloromethyl)-1,2-benzoxazole is a heterocyclic compound that contains both chlorine and benzoxazole moieties. Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(chloromethyl)-1,2-benzoxazole typically involves the chlorination of 3-methyl-1,2-benzoxazole. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-methyl-1,2-benzoxazole
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure higher yields and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(chloromethyl)-1,2-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives
Oxidation: Oxidized benzoxazole derivatives
Reduction: Reduced benzoxazole derivatives
Scientific Research Applications
7-Chloro-3-(chloromethyl)-1,2-benzoxazole has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(chloromethyl)-1,2-benzoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of chlorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-formylchromone
- 3-Chloromethyl-2,7-dichloroquinoline
- 2-Chloro-3-chloromethylquinoline
Uniqueness
7-Chloro-3-(chloromethyl)-1,2-benzoxazole is unique due to its specific substitution pattern and the presence of both chlorine and benzoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
7-Chloro-3-(chloromethyl)-1,2-benzoxazole is a heterocyclic compound belonging to the benzoxazole family. Its structure, characterized by a benzene ring fused to an oxazole ring with chlorine substitutions, enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
The unique halogenation pattern of this compound contributes to its distinct reactivity profile. The chloromethyl group is particularly notable for its electrophilic nature, which allows for various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For this compound, studies have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/ml | |
Escherichia coli | 16 µg/ml | |
Candida albicans | 8 µg/ml |
These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.
Anticancer Properties
The anticancer potential of benzoxazole derivatives has been a subject of extensive research. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms.
Case Study:
A study demonstrated that a derivative exhibited cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This highlights the potential of this compound in cancer therapy development .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, it has been shown to inhibit urease activity, which is crucial in treating infections caused by Helicobacter pylori.
Table 2: Enzyme Inhibition by this compound
This inhibition can lead to reduced pathogenicity in bacteria and suggests further therapeutic applications.
The mechanism of action for this compound involves its interaction with biological macromolecules. The compound can bind to active sites on enzymes or receptors, modulating their activity and leading to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Properties
Molecular Formula |
C8H5Cl2NO |
---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
7-chloro-3-(chloromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-7-5-2-1-3-6(10)8(5)12-11-7/h1-3H,4H2 |
InChI Key |
BQPGGABLTCRRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)ON=C2CCl |
Origin of Product |
United States |
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